molecular formula C18H14O4 B11840878 3-Hydroxy-2-phenyl-6-propanoyl-4H-1-benzopyran-4-one CAS No. 131136-61-3

3-Hydroxy-2-phenyl-6-propanoyl-4H-1-benzopyran-4-one

Cat. No.: B11840878
CAS No.: 131136-61-3
M. Wt: 294.3 g/mol
InChI Key: DDYCDQJDWYFDMX-UHFFFAOYSA-N
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Description

3-hydroxy-2-phenyl-6-propionyl-4H-chromen-4-one is a compound belonging to the chromone family. Chromones are a class of naturally occurring compounds known for their diverse biological activities. This particular compound is characterized by its chromen-4-one core structure, which is substituted with hydroxy, phenyl, and propionyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-phenyl-6-propionyl-4H-chromen-4-one typically involves the condensation of appropriate chalcones followed by cyclization. One common method is the Algar-Flynn-Oyamada (AFO) reaction, where chalcones undergo oxidative cyclization in the presence of hydrogen peroxide and a base . The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-phenyl-6-propionyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-hydroxy-2-phenyl-6-propionyl-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-2-phenyl-6-propionyl-4H-chromen-4-one involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the chromen-4-one core can interact with enzymes and receptors through π-π stacking and hydrophobic interactions . These interactions can modulate the activity of enzymes and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the propionyl group in 3-hydroxy-2-phenyl-6-propionyl-4H-chromen-4-one imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

131136-61-3

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

3-hydroxy-2-phenyl-6-propanoylchromen-4-one

InChI

InChI=1S/C18H14O4/c1-2-14(19)12-8-9-15-13(10-12)16(20)17(21)18(22-15)11-6-4-3-5-7-11/h3-10,21H,2H2,1H3

InChI Key

DDYCDQJDWYFDMX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=CC=C3

Origin of Product

United States

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